![molecular formula C11H16ClNO3 B1410274 Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride CAS No. 1374652-72-8](/img/structure/B1410274.png)
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
Overview
Description
Compounds like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would consist of a benzene ring (from the benzoate part), an ester functional group (from the methoxybenzoate part), an amine functional group (from the aminoethyl part), and a methyl group .Chemical Reactions Analysis
Esters, such as “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Regenerative Medicine
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride: is utilized in the synthesis of hydrogels that are instrumental in regenerative medicine. These hydrogels can maintain the stemness and native spherical morphology of human dental pulp stem cells (DPSCs), which is crucial for dental tissue regeneration .
Drug Delivery Systems
Due to its biocompatibility and low toxicity, this compound is used as a crosslinking agent in the creation of biomaterials for drug delivery systems. It helps in forming polymers that can safely transport and release therapeutic agents within the body .
Tissue Engineering
In tissue engineering, Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride contributes to the development of scaffolds that support cell growth and tissue formation. These scaffolds mimic the 3D environment of tissues, promoting better cell adhesion and growth .
Dental Applications
The compound’s application in dental medicine is significant. It is used to create hydrogels that support the growth and maintenance of DPSCs, which are essential for dental tissue repair and regeneration .
Biomedical Research
In biomedical research, this chemical serves as a building block for poly (2-aminoethylmethacrylate) , a cationic polymer widely used for studying cell interactions and responses to various stimuli in a controlled environment .
Scaffold Synthesis
The compound is involved in synthesizing scaffolds that provide a supportive matrix for cells. These scaffolds are used to study cell behavior and can be applied in understanding disease mechanisms or testing pharmaceuticals .
3D Cell Culture
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride: is used in the preparation of 3D cell culture systems . These systems offer a more accurate representation of how cells behave in living organisms, compared to traditional 2D cultures .
Polymer Production
This compound is a monomer used in the production of various polymers and copolymers . These materials have a wide range of applications, including in coatings, adhesives, and medical devices due to their reactivity and versatility .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .
properties
IUPAC Name |
methyl 2-(2-aminoethyl)-3-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12;/h3-5H,6-7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSJCVNGFEDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CCN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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